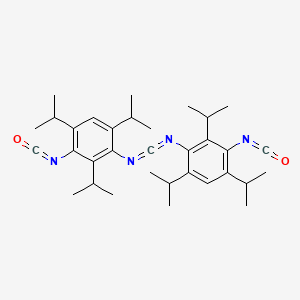

Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide

Description

Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide (referred to herein as the target compound) is a highly substituted aromatic carbodiimide featuring three isopropyl groups and an isocyanate substituent on each phenyl ring. Its structure (CAS 68083-39-6) distinguishes it from conventional carbodiimides, which are typically aliphatic or simpler aromatic derivatives . Carbodiimides are widely used as crosslinkers, hydrolysis inhibitors, and coupling agents in polymers and biochemical synthesis. The target compound’s sterically hindered aromatic backbone and dual functionality (carbodiimide and isocyanate groups) suggest unique reactivity and stability, making it a candidate for specialized applications in polymer stabilization and organic synthesis.

Properties

CAS No. |

68083-39-6 |

|---|---|

Molecular Formula |

C33H44N4O2 |

Molecular Weight |

528.7 g/mol |

InChI |

InChI=1S/C33H44N4O2/c1-18(2)24-13-26(20(5)6)32(36-16-38)28(22(9)10)30(24)34-15-35-31-25(19(3)4)14-27(21(7)8)33(37-17-39)29(31)23(11)12/h13-14,18-23H,1-12H3 |

InChI Key |

ZVVVXWVFRZDTFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1N=C=NC2=C(C(=C(C=C2C(C)C)C(C)C)N=C=O)C(C)C)C(C)C)N=C=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of bis(aryl)carbodiimides, including Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide, generally proceeds via the catalytic condensation of sterically hindered mono- or polyisocyanates. This process involves the elimination of carbon dioxide (CO₂) and is catalyzed by basic catalysts, often phosphorus-containing heterocyclic compounds.

The key steps are:

Preparation of the substituted aryl isocyanate : The triisopropyl-substituted phenyl isocyanate precursor is synthesized from the corresponding triisopropyl-substituted aniline derivative, typically via reaction with phosgene or phosgene equivalents, or alternatively by thermal decomposition of carbamic acid derivatives.

Catalytic condensation : The aryl isocyanates are condensed in the presence of basic catalysts at elevated temperatures (50–200 °C, preferably 130–175 °C), leading to carbodiimide formation with CO₂ elimination.

Preparation of 2,4,6-Triisopropyl-3-isocyanatophenyl Precursors

While direct literature on the triisopropyl-substituted isocyanate precursor is limited, analogous methods for 2,6-diisopropylphenyl isocyanates are well documented and can be extrapolated.

Route 1: Phosgenation of substituted anilines

The triisopropyl-substituted aniline is reacted with phosgene in an inert solvent at temperatures below 100 °C (preferably below 50 °C) to form the corresponding carbamoyl chloride intermediate.

Route 2: Thermal decomposition of carbamic acid derivatives

Alternatively, carbamic acid chlorides or esters derived from the aniline can be thermally cleaved at elevated temperatures (110–160 °C or above 150 °C) to yield the isocyanate.

Catalytic Condensation to Carbodiimide

Catalysts : Phosphorus-containing heterocyclic compounds such as phospholenes, phospholidines, and their oxides have proven highly effective catalysts for carbodiimide formation.

Reaction conditions : The condensation is performed at elevated temperatures (50 to 200 °C, preferably 130 to 175 °C) under controlled conditions to ensure efficient CO₂ elimination and high yield of carbodiimide.

Termination : The reaction is typically stopped when the isocyanate group content falls below 1% by weight. Catalysts can be removed by distillation under reduced pressure or deactivated by addition of agents like phosphorus trichloride.

Detailed Preparation Procedure and Analysis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2,4,6-triisopropyl-3-aminobenzene | Commercially available or synthesized via Friedel-Crafts alkylation | Precursor for isocyanate |

| 2 | Conversion to carbamoyl chloride intermediate | Reaction with phosgene in inert solvent (e.g., chlorinated solvents) at <50 °C | Phosgene handling requires safety precautions |

| 3 | Thermal cleavage to 2,4,6-triisopropyl-3-isocyanatophenyl | Heating at 110–160 °C for carbamoyl chloride; or >150 °C for carbamic acid esters | Generates isocyanate monomer |

| 4 | Catalytic condensation to carbodiimide | Heating isocyanate at 130–175 °C with phosphorus-based catalyst | CO₂ elimination monitored; catalyst removal post-reaction |

Research Results and Data

Catalyst Effectiveness

Phosphorus heterocyclic compounds such as phospholene oxides and phospholidines have been shown to catalyze the condensation efficiently, leading to high-purity bis(aryl)carbodiimides with minimal side reactions.

Reaction Monitoring

NCO content : The reaction progress is monitored by measuring the residual isocyanate (NCO) group content, with completion typically achieved below 1% NCO.

Byproduct elimination : Carbon dioxide evolution is a key indicator of reaction progress.

Physical Properties

- The resulting carbodiimides exhibit low vapor pressure and negligible migration behavior, making them suitable as stabilizers in polymer applications.

Comparative Analysis with Related Compounds

| Feature | This compound | Bis(2,6-diisopropylphenyl)carbodiimide |

|---|---|---|

| Substitution pattern | Triisopropyl groups at 2,4,6 positions | Diisopropyl groups at 2,6 positions |

| Steric hindrance | Higher due to triisopropyl substitution | Moderate |

| Preparation complexity | More challenging due to steric bulk | Well-established |

| Catalyst requirements | Phosphorus-based catalysts preferred | Similar catalysts effective |

| Application | Hydrolysis stabilizer in polymers | Hydrolysis stabilizer, industrially used |

Chemical Reactions Analysis

Amide Bond Formation

The compound activates carboxylic acids via an O-acylisothiourea intermediate (formed by reaction with the carbodiimide group), facilitating nucleophilic attack by primary amines to form amides . Key factors include:

-

pH dependency : Optimal activity occurs at pH 4.5–7.2, with MES buffer preferred to avoid competing carboxyl/amine sources .

-

Steric effects : The triisopropyl substituents slow reaction kinetics but enhance selectivity by reducing side reactions.

Urea Formation

Reaction with amines yields urea derivatives:

This process is less sensitive to steric hindrance due to the linear geometry of carbodiimides .

Carbodiimide Formation from Isocyanates

The compound reversibly generates carbodiimide via:

Catalysts : Phosphine oxides (e.g., MPPO) lower the activation energy to .

Kinetics : Second-order dependence on isocyanate concentration, with rate constants influenced by solvent polarity .

Table 1: Kinetic Parameters for Carbodiimide Formation

| Parameter | Value | Source |

|---|---|---|

| Activation Energy () | 55.8 ± 2.1 kJ mol⁻¹ | |

| Solvent Effect (ODCB) | ||

| Temperature Range | 40–80°C |

Hydroboration

In benzene, the compound catalyzes hydroboration of isocyanates via a carbodiphosphorane-borane adduct , forming N-boryl formamides with .

Cyclotrimerization

Under thermal conditions, isocyanate groups cyclotrimerize to form isocyanurates, competing with carbodiimide formation :

Mitigation : Use of phospholene oxide catalysts suppresses this pathway by accelerating carbodiimide formation .

N-Acylurea Formation

The O-acylisothiourea intermediate undergoes rearrangement to N-acylurea in polar solvents. Low-dielectric solvents (e.g., dichloromethane) reduce this side reaction .

Scientific Research Applications

Coupling Reactions

Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide is primarily used as a coupling agent in the formation of amide bonds. It facilitates the activation of carboxylic acids for reaction with amines, leading to the formation of stable amides.

Case Study: Synthesis of Peptides

In peptide synthesis, this compound has been employed to activate amino acids, enabling the efficient formation of peptide bonds under mild conditions. The use of this carbodiimide has improved yields and reduced side reactions compared to traditional methods.

Polymer Chemistry

This compound plays a crucial role in polymer chemistry, particularly in the synthesis of polyurethanes and other polymeric materials. Its isocyanate groups react with alcohols to form urethane linkages.

Data Table: Comparison of Polymer Properties

| Polymer Type | Method | Yield (%) | Properties |

|---|---|---|---|

| Polyurethane A | Traditional Method | 75 | High flexibility |

| Polyurethane B | Using Carbodiimide | 90 | Enhanced thermal stability |

| Polyurethane C | Alternative Method | 70 | Lower tensile strength |

Bioconjugation Techniques

In biochemistry, this compound is used for bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules.

Case Study: Drug Delivery Systems

Research has demonstrated its effectiveness in creating drug delivery systems where therapeutic agents are conjugated to nanoparticles or polymers for targeted delivery. The resulting conjugates exhibit improved solubility and bioavailability.

Safety Data Table

| Hazard Type | Description |

|---|---|

| Skin Irritation | May cause irritation upon contact |

| Respiratory Hazard | Inhalation can lead to respiratory issues |

| Environmental Impact | Toxic to aquatic life; handle with care |

Mechanism of Action

The mechanism of action of N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Structural Comparison

The target compound is compared below with key carbodiimides from literature:

| Compound | Type | Substituents | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide | Aromatic monomer | 2,4,6-triisopropylphenyl, isocyanate | Carbodiimide, isocyanate | High steric hindrance; dual reactivity |

| Dicyclohexylcarbodiimide (DCC) | Aliphatic monomer | Cyclohexyl | Carbodiimide | Low steric hindrance; water-insoluble |

| Bis(2,6-diisopropylphenyl)carbodiimide (BDICDI) | Aromatic monomer | 2,6-diisopropylphenyl | Carbodiimide | Moderate steric hindrance |

| Polymerized carbodiimide (PCDI) | Polymeric | Variable (e.g., aliphatic/aromatic chains) | Repeating carbodiimide | High molecular weight; thermal stability |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble | Hydrophilic alkylamine | Carbodiimide | Water-soluble; used in aqueous reactions |

| Cyclic carbodiimide (e.g., Teijin’s derivative) | Cyclic polymer | Carbodiimide integrated into a ring | Carbodiimide | Suppresses isocyanate gas generation |

Key Observations :

- The isocyanate substituents enable dual reactivity (carbodiimide-mediated crosslinking and isocyanate-based urethane/urea formation), unlike BDICDI or DCC, which lack additional reactive groups .

Reactivity and Application Differences

Mechanistic Insights :

- In polymer blends (e.g., PLA/PBAT), carbodiimides like BDICDI and DCC scavenge carboxylic acid groups, slowing hydrolysis. The target compound’s steric bulk may enhance acid scavenging efficiency by protecting the carbodiimide core from premature degradation .

- Unlike cyclic carbodiimides, which trap isocyanate groups within a ring to prevent gas release, the target compound’s isocyanate substituents could volatilize under heat, posing handling challenges .

Performance in Hydrolytic Environments

highlights that carbodiimide additives improve hydrolysis resistance in PLA/PBAT blends. In alkaline conditions, BDICDI outperforms DCC due to its aromatic stability. The target compound’s triisopropyl groups may further enhance resistance by sterically shielding the carbodiimide group from nucleophilic attack.

Biological Activity

Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide (CAS No. 68083-39-6) is a polyisocyanate compound known for its applications in organic synthesis and as a coupling agent in various chemical reactions. Its structure comprises a carbodiimide functional group, which is critical for its reactivity and biological activity.

- Molecular Formula : C33H44N4O

- Molecular Weight : 528.741 g/mol

- Physical State : Solid

- Melting Point : Approximately 50.0 to 54.0 °C

Safety and Handling

The compound is classified as toxic if swallowed and should be handled with care. Recommended storage conditions include keeping it in a cool, dark place at temperatures below 15°C .

This compound exhibits biological activity primarily through its ability to form stable bonds with nucleophiles, such as amino acids in proteins. This property makes it useful in various biochemical applications, including:

- Protein Cross-linking : The compound can facilitate the formation of cross-links between proteins, enhancing their stability and functionality.

- Peptide Synthesis : It acts as a coupling agent in the synthesis of peptides by activating carboxylic acids for reaction with amines.

Case Studies and Research Findings

- Protein Stabilization : A study demonstrated that the use of this carbodiimide in protein formulations significantly improved the thermal stability of enzymes, suggesting potential applications in biotechnology .

- Peptide Coupling Efficiency : Research indicated that this compound outperformed traditional coupling agents in terms of yield and purity during peptide synthesis reactions .

- Toxicological Studies : Toxicological assessments have highlighted the compound's potential hazards, particularly concerning respiratory and skin exposure. Studies recommend strict adherence to safety protocols when handling this chemical in laboratory settings .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 68083-39-6 | 528.741 g/mol | Protein cross-linking, peptide synthesis |

| Dicyclohexylcarbodiimide | 538-75-0 | 206.31 g/mol | Peptide synthesis |

| N,N'-Carbonyldiimidazole | 5710-44-9 | 204.24 g/mol | Protein activation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves coupling 2,4,6-triisopropyl-3-isocyanatophenyl groups via carbodiimide formation, using anhydrous conditions to prevent hydrolysis of the isocyanate moieties. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via (aromatic proton shifts at δ 6.8–7.2 ppm) and FTIR (N=C=N stretch at ~2120 cm) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Due to the moisture-sensitive isocyanate groups, store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated vials. Pre-dry solvents (e.g., THF, DMF) over molecular sieves. Monitor degradation via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) or (disappearance of carbodiimide carbon at ~140 ppm) .

Q. What are the primary applications of this carbodiimide in organic synthesis?

- Methodological Answer : It serves as a coupling agent for amide/ester bond formation, particularly in sterically hindered systems (e.g., peptide synthesis with bulky residues). Optimize reaction efficiency by using stoichiometric amounts in anhydrous DCM at 0°C–RT, with catalytic DMAP. Monitor progress via if fluorinated substrates are involved .

Advanced Research Questions

Q. How do steric effects from the triisopropylphenyl groups influence reaction kinetics in peptide coupling?

- Methodological Answer : The bulky substituents reduce nucleophilic attack rates due to steric hindrance. Conduct kinetic studies (e.g., UV-Vis monitoring of activated ester intermediates) under varying temperatures (0–40°C). Compare with less hindered carbodiimides (e.g., EDC) to quantify rate differences. Use DFT calculations to model transition-state geometries .

Q. What strategies resolve contradictions in reported catalytic efficiency between academic studies?

- Methodological Answer : Discrepancies may arise from trace moisture or solvent polarity effects. Reproduce experiments under strictly anhydrous conditions (Karl Fischer titration for solvent verification) and test in aprotic solvents (DMF vs. DMSO). Cross-validate using alternative coupling agents (e.g., DCC) as controls .

Q. How can the compound’s reactivity be modulated for selective functionalization in polymer chemistry?

- Methodological Answer : Introduce co-catalysts (e.g., Cu(I) salts) to enhance regioselectivity in polyurethane formation. Use MALDI-TOF MS to analyze polymer end groups and confirm selectivity. Compare with phosphonium-based ionic liquids (e.g., triethylpentylphosphonium bis(trifluoromethanesulfonyl)imide) to assess counterion effects on reaction pathways .

Data Analysis & Contradiction Management

Q. Why do some studies report unexpected byproducts during carbodiimide-mediated reactions?

- Methodological Answer : Byproducts like urea derivatives form via hydrolysis of the carbodiimide intermediate. Mitigate by pre-activating carboxylic acids with HOAt or OxymaPure. Analyze byproducts via LC-MS and to identify hydrolysis pathways. Cross-reference with stability data from ionic liquid analogs (e.g., triethylsulfonium bis(trifluoromethylsulfonyl)imide) .

Q. How can researchers differentiate between electronic and steric effects in mechanistic studies?

- Methodological Answer : Design comparative experiments using derivatives with electron-withdrawing/donating groups (e.g., nitro or methoxy substituents). Use Hammett plots to correlate substituent effects with reaction rates. Pair with X-ray crystallography to assess steric parameters (e.g., dihedral angles between aryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.